Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH
CAS No.: 1000164-43-1
Cat. No.: VC0557267
Molecular Formula: C28H34N2O7
Molecular Weight: 510.59
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000164-43-1 |
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Molecular Formula | C28H34N2O7 |
Molecular Weight | 510.59 |
IUPAC Name | (4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Standard InChI | InChI=1S/C28H34N2O7/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33)/t22-,23-/m0/s1 |
Standard InChI Key | OXEDICXRSSILSN-GOTSBHOMSA-N |
SMILES | CC1(N(C(CO1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Canonical SMILES | CC1(N(C(CO1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH is officially identified as (4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid according to IUPAC nomenclature . This compound has been assigned the CAS registry number 1000164-43-1 and European Community (EC) Number 812-077-5 . As evidenced in the structure data, the compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus, a tert-butyl (tBu) protective group on the first serine residue, and a pseudoproline modification on the second serine.
Molecular Structure and Composition
The molecular formula of Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH is C28H34N2O7, corresponding to a precise molecular weight of 510.6 g/mol . The structural arrangement reveals a complex architecture featuring:
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An N-terminal Fmoc protecting group, which provides protection during peptide synthesis
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A serine residue with tert-butyl protection on its side-chain hydroxyl group
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A second serine residue modified as a pseudoproline with methyl groups (Psime,Mepro)
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A free carboxylic acid terminus enabling further peptide chain elongation
The spatial configuration of the molecule shows specific stereochemistry with (2S) and (4S) centers, which are crucial for its biological recognition and reactivity in peptide synthesis applications .
Physical and Chemical Properties
Physical Characteristics
Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH appears as a white to off-white powder in its standard form . Based on predictive modeling, the compound possesses the following physical properties:
Property | Value | Method |
---|---|---|
Physical State | White to off-white powder | Experimental observation |
Boiling Point | 716.2±60.0 °C | Predicted |
Density | 1.240±0.06 g/cm³ | Predicted |
pKa | 3.03±0.40 | Predicted |
Chemical Reactivity and Stability
The compound incorporates multiple functional groups contributing to its chemical behavior. The Fmoc group is base-labile and can be cleaved under mild basic conditions, typically using piperidine in DMF. The tert-butyl protecting group on the first serine residue is acid-labile and provides orthogonal protection compared to the Fmoc group. The pseudoproline modification on the second serine imparts specific conformational constraints.
For optimal preservation of its chemical integrity, Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH should be stored at temperatures between +2°C to +8°C . This storage requirement underscores the potential sensitivity of the compound to environmental factors that could compromise its structural integrity.
Applications in Peptide Chemistry and Beyond
Role in Peptide Synthesis
Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH serves as a critical building block in the synthesis of complex peptides . The compound's value in this application stems from:
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The Fmoc protection strategy, which enables solid-phase peptide synthesis with selective deprotection
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The pseudoproline modification, which can reduce peptide aggregation during synthesis
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The conformational constraints introduced by the modified serine residue, which can enhance peptide stability and bioactivity
The inclusion of this compound in peptide sequences can significantly improve synthesis efficiency, particularly for sequences that would otherwise be challenging to produce due to aggregation or poor solubility .
Applications in Drug Discovery
In pharmaceutical research, Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH has shown particular utility in cancer research applications . The compound enables:
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Creation of targeted peptide therapeutics with enhanced stability profiles
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Development of peptide-based drug conjugates with improved pharmacokinetic properties
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Design of conformationally constrained peptides that can specifically interact with disease targets
Research utilizing this compound has contributed to the expanding field of peptide-based drug discovery, offering new approaches to addressing historically challenging pharmaceutical targets .
Bioconjugation Applications
The functional groups present in Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH enable its use in bioconjugation strategies . These applications include:
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Attachment of biomolecules to surfaces for diagnostic applications
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Creation of peptide-polymer conjugates with tailored properties
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Development of peptide-based imaging agents with specific targeting capabilities
The orthogonal protection strategy inherent in the compound's design makes it particularly valuable for selective conjugation in complex biological environments .
Protein Engineering
In protein engineering applications, Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH aids in the modification of proteins to enhance their functional properties . Specific applications include:
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Introduction of conformational constraints to stabilize protein structures
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Creation of modified protein variants with altered binding properties
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Development of protein therapeutics with improved in vivo stability
These applications demonstrate the compound's versatility beyond traditional peptide synthesis, extending into the broader field of protein science and engineering .
Comparative Analysis with Related Compounds
Structural Relatives
Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH bears structural similarities to related compounds such as FMoc-Ser(tBu)-Cys(psiMe,Mepro)-OH (C28H34N2O6S, MW: 526.6 g/mol) . The key difference lies in the heterocyclic ring structure, where the sulfur atom in the thiazolidine ring of the cysteine derivative replaces the oxygen in the oxazolidine ring of the serine derivative.
Compound | Molecular Formula | Molecular Weight | Heterocyclic Ring |
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Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH | C28H34N2O7 | 510.6 g/mol | Oxazolidine |
FMoc-Ser(tBu)-Cys(psiMe,Mepro)-OH | C28H34N2O6S | 526.6 g/mol | Thiazolidine |
Functional Advantages
The pseudoproline modification in Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH provides distinct advantages compared to standard protected serine residues:
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Enhanced solubility in common peptide synthesis solvents
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Reduced tendency for peptide aggregation during synthesis
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Introduction of defined conformational constraints
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Improved synthesis efficiency for challenging peptide sequences
These functional advantages have contributed to the increasing adoption of pseudoproline-containing building blocks in advanced peptide synthesis applications.
Current Research Trends and Future Perspectives
Recent Developments
Recent research involving Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH has expanded beyond traditional peptide synthesis applications. Emerging trends include:
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Integration into peptidomimetic drug design strategies
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Application in the development of peptide-based nanomaterials
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Utilization in creating peptide-based catalysts for specific reactions
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Incorporation into peptide libraries for drug discovery screening
These developments highlight the compound's evolving role in peptide chemistry and related fields.
Future Research Directions
The unique structural features of Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH suggest potential future applications in:
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Development of peptide-based biomaterials with tailored properties
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Creation of conformationally constrained peptide therapeutics targeting specific protein-protein interactions
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Advancement of peptide-based diagnostic agents
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Exploration of novel synthetic methodologies for complex peptide structures
These potential research directions underscore the continuing relevance of this compound in advancing peptide science and its applications.
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